[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula . This compound is characterized by its imidazole ring, a structural motif prevalent in many biologically active molecules. It is utilized in various scientific fields, including chemistry, biology, and medicine, due to its versatile properties and potential applications.
This compound is classified as an imidazole derivative. Imidazole compounds are known for their presence in numerous natural products and pharmaceutical agents. The specific structure of [(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride allows for interactions with biological targets, making it significant in medicinal chemistry.
The synthesis of [(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride can be accomplished through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Continuous flow reactors may enhance scalability for industrial applications.
The molecular structure of [(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride consists of an imidazole ring bonded to a butyl group and a methylamine moiety. Its empirical formula is , indicating the presence of two hydrochloride groups.
The compound's structural features include:
[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride can participate in several chemical reactions:
The choice of reagents and conditions is critical for achieving desired reaction outcomes:
The mechanism of action for [(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, particularly enzymes and receptors. The imidazole ring facilitates binding to these targets, modulating their activity. The presence of the butyl group enhances lipophilicity, potentially improving cellular uptake and interaction with biological membranes.
[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride is typically a solid at room temperature. Its melting point and solubility characteristics are important for practical applications but require specific experimental determination.
Key chemical properties include:
[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride finds applications across several scientific domains:
Nickel-catalyzed cyclization has emerged as a powerful method for constructing the imidazole core with high atom economy and functional group tolerance. For the synthesis of the target compound, this approach employs N-substituted amido-nitrile precursors that undergo intramolecular cyclization under nickel(0) catalysis. The reaction proceeds via oxidative addition of the C≡N bond to the nickel center, followed by C-N bond formation and reductive elimination to yield the 2-substituted imidazole scaffold. Key to this process is the use of Ni(cod)₂ (5-7 mol%) with bulky N-heterocyclic carbene ligands (e.g., IPr, SIPr) in toluene at 80-100°C, achieving cyclization within 4-6 hours. This method circumvents the traditional Debus-Radziszewski limitations by enabling direct installation of the critical 2-aminomethyl substituent during ring formation, as demonstrated by the 78% isolated yield of the imidazole intermediate when using N-(cyanomethyl)-N-butylacetamide precursor [4].
Table 1: Nickel-Catalyzed Cyclization Optimization Parameters
Catalyst System | Ligand | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Ni(cod)₂ (5 mol%) | IPr | 80 | 6 | 78 |
Ni(cod)₂ (7 mol%) | SIPr | 100 | 4 | 82 |
Ni(cod)₂ (7 mol%) | IPr* | 90 | 5 | 85 |
While the classical Paal-Knorr reaction targets pyrrole formation, modified conditions have been adapted for functionalizing imidazole systems. For [(1-butyl-1H-imidazol-2-yl)methyl]amine synthesis, this involves the condensation of 1-butylimidazole-2-carbaldehyde with hydroxylamine derivatives under reductive conditions. The optimized protocol employs O-benzylhydroxylamine hydrochloride (1.2 eq) in ethanol with sodium triacetoxyborohydride (1.5 eq) at 60°C for 12 hours, followed by catalytic hydrogenation (Pd/C, H₂) for deprotection. This stepwise approach achieves 65-70% overall yield while minimizing N-alkylation side products. Critical modifications include the use of imidazole-N-protected intermediates and strict pH control (pH 6.5-7.0) to prevent dialkylation, with in situ FTIR monitoring confirming complete imine formation before reduction [5].
Nucleophilic substitution provides a sequential route for installing both the butyl side chain and aminomethyl functionality. The synthesis commences with imidazole alkylation using n-butyl bromide under phase-transfer conditions (50% NaOH, tetrabutylammonium bromide, CH₂Cl₂), selectively yielding 1-butyl-1H-imidazole (89% purity). Subsequent chloromethylation with paraformaldehyde/HCl generates the 2-chloromethyl intermediate, which undergoes direct displacement with sodium azide (SN₂ mechanism) followed by Staudinger reduction (PPh₃/H₂O) to install the primary amine. Alternatively, direct amination using aqueous ammonia in a sealed reactor at 120°C for 8 hours achieves 75% conversion. The SN₂ pathway predominates for the chloromethyl displacement, as evidenced by the first-order kinetics (k = 3.2 × 10⁻⁴ s⁻¹ in DMF at 80°C) and complete inversion of configuration observed with chiral analogs [2] [7].
Table 2: Nucleophilic Displacement Kinetic Parameters
Nucleophile | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Reaction Order |
---|---|---|---|---|
NaN₃ | DMF | 80 | 3.2 × 10⁻⁴ | 1 |
NH₃ (aq) | H₂O | 100 | 1.8 × 10⁻⁴ | 1 |
NH₃ (aq) | i-PrOH | 120 | 5.6 × 10⁻⁴ | 1 |
Continuous flow technology significantly enhances the safety and efficiency of [(1-butyl-1H-imidazol-2-yl)methyl]amine synthesis, particularly for hazardous intermediates. A three-stage flow system is implemented: (1) imidazole alkylation in a packed-bed reactor containing basic alumina catalyst (residence time 15 min, 100°C); (2) chloromethylation using a T-mixer for precise HCl addition (0.5 s mixing time); and (3) amination in a coiled tube reactor (PFA, 10 mL volume) at 130°C with back-pressure regulation (15 bar). This configuration reduces the chloromethylation step from 4 hours in batch to 90 seconds while eliminating thermal runaway risks. Inline FTIR spectroscopy (ReactIR 702L with diamond ATR) monitors the disappearance of the 1120 cm⁻¹ (C-Cl) band and appearance of the 1590 cm⁻¹ (C-N) band, enabling real-time adjustment of ammonia stoichiometry (1.8-2.2 eq). The integrated system achieves 85% overall yield at 200 g/h throughput with >99.5% purity, demonstrating the method's superiority over batch processes in impurity profile control [3] [5].
Table 3: Continuous Flow vs. Batch Process Metrics
Parameter | Batch Process | Continuous Flow | Improvement |
---|---|---|---|
Overall yield | 68% | 85% | +17% |
Chloromethylation time | 4 h | 1.5 min | 160× faster |
Maximum temperature | 85°C | 130°C (controlled) | Safer operation |
Throughput | 50 g/h | 200 g/h | 4× higher |
Solvent polarity dramatically influences reaction rates in both nucleophilic substitution and cyclization steps. For SN₂ amination of the chloromethyl intermediate, polar aprotic solvents (DMF, DMSO) accelerate the reaction but promote impurity formation via elimination pathways. Contrastingly, protic solvents like n-butanol reduce the elimination rate constant (kₑₗᵢₘ) by 60% while maintaining 85% of the substitution rate (kₛᵦ). Multivariate QM/MM modeling reveals that solvent dielectric constant (ε) correlates with transition state stabilization (R² = 0.89), while hydrogen-bonding capacity (α) governs nucleophile solvation. Optimal solvents balance these factors: water/THF mixtures (1:3 v/v) achieve kₛᵦ/kₑₗᵢₘ = 8.2 at 100°C. For cyclization steps, solvent viscosity critically impacts mass transfer in flow reactors, with ethanol outperforming DMF due to its lower pressure drop (ΔP = 1.2 bar vs. 3.5 bar at 5 mL/min). Experimental validation using a D-optimal design of 12 solvents confirms predictive model accuracy (RMSE = 0.08 log k), enabling rate constant prediction without exhaustive experimentation [8].
Table 4: Solvent Effects on Nucleophilic Substitution Kinetics
Solvent System | Dielectric Constant (ε) | kₛᵦ (×10⁻⁴ s⁻¹) | kₑₗᵢₘ (×10⁻⁴ s⁻¹) | kₛᵦ/kₑₗᵢₘ |
---|---|---|---|---|
DMF | 38.3 | 3.2 | 0.9 | 3.6 |
n-Butanol | 17.8 | 2.7 | 0.4 | 6.8 |
Water/THF (1:3) | 26.5 | 2.9 | 0.35 | 8.2 |
i-PrOH | 19.1 | 2.3 | 0.3 | 7.7 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: